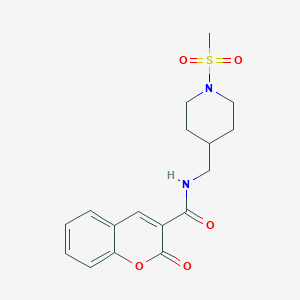

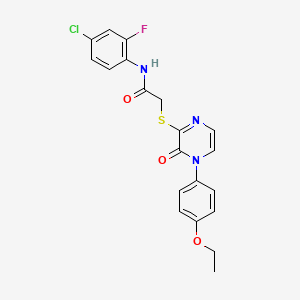

![molecular formula C19H16ClN3OS B2588870 2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888433-81-6](/img/structure/B2588870.png)

2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a type of indole derivative . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are often used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of tricyclic-fused pyrimido[4,5-b]indol-2-amines, which includes the compound , can be achieved through an annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium . This method is noted for its mild and economical reaction conditions, easy handling, and lesser impact on the environment .Molecular Structure Analysis

The molecular structure of this compound, like other indole derivatives, contains a benzopyrrole, which is a benzenoid nucleus with 10 π-electrons . This makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives, including the compound , have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives . They are often used in the synthesis of various organic compounds .科学的研究の応用

Synthesis and Structural Characterization

Novel Heterocyclic Ring Systems : The synthesis of new heterocyclic ring systems, including the pyrimido[5,4-b]indole derivatives, highlights the interest in exploring the chemical properties and potential applications of these compounds. Studies have developed methods to create these compounds via reactions involving indole derivatives and various reagents, indicating the flexibility and potential of these molecules for further functionalization and application in medicinal chemistry and materials science (Unangst, 1983).

Structural and Electronic Properties : Research into the structural parameters, electronic, and nonlinear optical (NLO) properties of thiopyrimidine derivatives, including those related to 2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one, has revealed their significant potential in NLO applications. These studies offer insights into the electronic structure and reactivity of these compounds, suggesting their utility in high-tech applications, especially in the fields of optoelectronics and photonics (Hussain et al., 2020).

Potential Applications

Molluscicidal Properties : Some derivatives of pyrimido[5,4-b]indol-4(5H)-one have been identified with molluscicidal properties, indicating their potential use in controlling populations of snails that are intermediate hosts for schistosomiasis. This suggests a novel application of these compounds in public health, particularly in the development of agents to control the spread of parasitic diseases (El-Bayouki & Basyouni, 1988).

Antimicrobial Activities : The synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential of pyrimido[5,4-b]indole derivatives in developing new antimicrobial agents. These findings underscore the importance of such compounds in medicinal chemistry, particularly in the search for new treatments against resistant microbial strains (Bayrak et al., 2009).

将来の方向性

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . This suggests that the compound “2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one”, as an indole derivative, may also have potential for further exploration in various therapeutic applications .

特性

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(13-8-4-6-10-15(13)21-17)22-19(23)25-11-12-7-3-5-9-14(12)20/h3-10,21H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMCGTHGKFLMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanone;hydrochloride](/img/structure/B2588793.png)

![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate](/img/structure/B2588798.png)

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2588802.png)

![[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2588803.png)

![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)